1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is a nucleoside analog with significant potential in antiviral and anticancer research. This compound is characterized by its unique structure, which includes an azidomethyl group, a fluorine atom, and a hydroxyl group attached to an oxolane ring, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring with the desired stereochemistry.
Introduction of the azidomethyl group: This is achieved through nucleophilic substitution reactions, where an appropriate azide source is used.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The azidomethyl group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against flaviviruses.
Medicine: Investigated for its anticancer properties due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily by incorporating into DNA or RNA, leading to chain termination or mutations. The azidomethyl group plays a crucial role in this mechanism by forming stable intermediates that disrupt normal nucleic acid function. The fluorine atom enhances the compound’s stability and binding affinity to target enzymes, while the hydroxyl group facilitates its incorporation into nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-2’-deoxyuridine: Similar structure but lacks the azidomethyl group.
5-Fluorouracil: Contains a fluorine atom but differs in the sugar moiety.
Azidothymidine (AZT): Contains an azido group but differs in the base and sugar structure.
Uniqueness
1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is unique due to its combination of an azidomethyl group, a fluorine atom, and a hydroxyl group, which collectively enhance its biological activity and stability. This makes it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C9H10FN5O4 |
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Molecular Weight |
271.21 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN5O4/c10-6-7(17)4(3-12-14-11)19-8(6)15-2-1-5(16)13-9(15)18/h1-2,4,6-8,17H,3H2,(H,13,16,18)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
IKZBULOUWHBODB-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CN=[N+]=[N-])O)F |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)F |
Origin of Product |
United States |
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